1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Catalog No.
S644962
CAS No.
174899-83-3
M.F
C10H15F6N3O4S2
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium bis(trifluoromethylsul...

CAS Number

174899-83-3

Product Name

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium

Molecular Formula

C10H15F6N3O4S2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1

InChI Key

INDFXCHYORWHLQ-UHFFFAOYSA-N

Synonyms

(1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), (Bmim)(NTf2), (bmim)(Tf2N), 1-BMI-BTI cpd, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide, BMIM-Tf2N

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

The exact mass of the compound 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is a high-performance, room-temperature ionic liquid (RTIL) characterized by its extreme hydrophobicity, wide liquid range, and exceptional chemical inertness [1]. Unlike earlier-generation halogenated or fluorinated ionic liquids,[BMIM][TFSI] pairs the versatile 1-butyl-3-methylimidazolium cation with the robust bis(trifluoromethylsulfonyl)imide anion, yielding a solvent with a wide electrochemical window, moderate viscosity (~56-62 mPa·s at 20 °C), and high thermal stability with decomposition onset above 370 °C [2]. For industrial buyers and materials scientists, these baseline properties make it a premier choice for advanced energy storage, supported ionic liquid membranes (SILMs), and high-temperature extraction processes where long-term stability and non-volatility are strict procurement requirements [1].

Research Fit

1
Hydrophobic RTIL Anhydrous electrochemistry and biphasic extraction
2
Broad liquid range Supports variable-temperature studies from −4 °C upward
3
Non-corrosive decomposition Reported pathway avoids HF, supports materials compatibility

Substituting[BMIM][TFSI] with cheaper, first-generation ionic liquids like [BMIM][PF6] or[BMIM][BF4] introduces severe process risks, primarily due to catastrophic hydrolytic instability [1]. In the presence of trace moisture or elevated temperatures, the [PF6] and[BF4] anions readily hydrolyze to release highly toxic and corrosive hydrogen fluoride (HF) gas, which degrades electrochemical cell components, poisons catalysts, and destroys membrane supports [2]. Furthermore, substituting with shorter-chain analogs alters the lipophilicity and phase-separation dynamics critical for liquid-liquid extractions, while substituting with[BMIM][FSI] sacrifices thermal and anodic stability. Consequently, [BMIM][TFSI] cannot be generically replaced without compromising equipment integrity, safety, and long-term operational reproducibility [1].

Substitution Risk

Cation chain Even one methylene group shift (ethyl to hexyl) may alter viscosity, conductivity, and transport
Anion swap Replacing NTf₂⁻ with PF₆⁻ or BF₄⁻ changes gas solubility and may introduce HF corrosion risk
Dicationic analog Dicationic ILs of the same chain length exhibit significantly lower ionic conductivity; may not transfer for high-rate devices

Hydrolytic Stability and Prevention of HF Generation

First-generation ionic liquids such as [BMIM][PF6] are notoriously susceptible to hydrolysis when exposed to moisture, leading to the generation of corrosive hydrogen fluoride (HF) [1]. In contrast, [BMIM][TFSI] utilizes the highly stable [TFSI] anion, which resists hydrolysis even in aqueous biphasic systems or under humid ambient conditions. This fundamental difference eliminates the risk of HF-induced degradation of reactor vessels, membrane supports, and battery casings, making [BMIM][TFSI] the mandatory choice for any process lacking strict anhydrous controls [1].

Evidence DimensionHydrolytic stability and corrosive byproduct formation
Target Compound DataStable; no HF release in moisture
Comparator Or Baseline[BMIM][PF6] (Hydrolyzes to release HF)
Quantified DifferenceComplete elimination of HF generation pathway
ConditionsAmbient moisture or aqueous biphasic extraction systems

Eliminating HF generation is critical for preventing the corrosion of expensive capital equipment and ensuring operator safety in industrial scale-up.

Viscosity at 25 °C
Head-to-head
51 mPa·svs. 75 mPa·s for [HMIM][NTf₂]
Supports lower pumping energy and faster mass transport
Reported 47% lower viscosity than hexyl analog

Electrochemical Window for Advanced Energy Storage

The electrochemical window of an electrolyte dictates the maximum operating voltage of energy storage devices. [BMIM][TFSI] provides a remarkably wide electrochemical window, significantly outperforming standard organic carbonate mixtures (which typically degrade around 4.0 V) and showing superior anodic stability compared to [BMIM][FSI] analogs [1]. This extended stability prevents premature electrolyte breakdown at the cathode, enabling the use of higher-voltage electrode materials in next-generation batteries and supercapacitors [1].

Evidence DimensionElectrochemical window (ΔE)
Target Compound Data~4.6 - 4.9 V
Comparator Or BaselineStandard organic carbonates (~4.0 V)
Quantified Difference>0.6 V extension in operational voltage window
ConditionsGlassy carbon electrode, room temperature

A wider electrochemical window allows battery manufacturers to utilize high-voltage cathodes, directly translating to higher energy density storage systems.

CO₂ solubility
Head-to-head
0.22 mole fraction[BMIM][PF₆]: 0.18 | [BMIM][FAP]: 0.26
Intermediate capacity may balance regeneration energy
298 K, 1 bar CO₂; gravimetric measurement

Thermal Stability for High-Temperature Processing

For applications in high-temperature catalysis or thermal fluids, solvent degradation is a primary failure mode. Thermogravimetric analysis (TGA) demonstrates that [BMIM][TFSI] possesses exceptional thermal robustness, with a decomposition onset temperature typically between 370 °C and 400 °C [1]. When compared to [BMIM][FSI] (bis(fluorosulfonyl)imide) derivatives, which exhibit lower thermal stability due to weaker bonds, [BMIM][TFSI] offers a substantially wider safe operating margin for exothermic reactions and high-temperature separations [1].

Evidence DimensionThermal decomposition onset temperature (T_onset)
Target Compound Data~370 °C - 400 °C
Comparator Or Baseline[BMIM][FSI] derivatives (Lower thermal stability)
Quantified DifferenceSuperior thermal margin preventing premature degradation
ConditionsThermogravimetric analysis (TGA) under inert or dry air atmosphere

Procuring a solvent with a ~400 °C decomposition threshold minimizes solvent loss and prevents contamination during high-temperature industrial reactions.

Decomposition pathway
Class-level
No HF releasevs. PF₆/BF₄ HF generation risk
Supports materials compatibility review
C-S cleavage pathway; TGA/DSC data reported

Viscosity and Mass Transport Efficiency

The transport properties of ionic liquids are heavily dependent on anion structure. [BMIM][TFSI] exhibits a moderate dynamic viscosity of approximately 56 to 62 mPa·s at 20 °C[1]. This is significantly lower than cyclic sulfonimide analogs like [BMIM][6cPFSI] (239 mPa·s) and generally lower than [BMIM][PF6]. The reduced viscosity of [BMIM][TFSI] enhances ionic mobility, improves mass transfer rates in catalytic processes, and drastically reduces the energy required for pumping the fluid through industrial membrane systems or flow reactors [1].

Evidence DimensionDynamic viscosity at 20 °C
Target Compound Data~56 - 62 mPa·s
Comparator Or Baseline[BMIM][6cPFSI] (239 mPa·s)
Quantified Difference~75% reduction in dynamic viscosity
ConditionsNeat ionic liquid at 20 °C

Lower viscosity directly improves reaction kinetics and reduces the mechanical overhead costs associated with pumping viscous fluids in continuous-flow systems.

Ionic conductivity
Head-to-head
3.41 mS/cmvs. 1.2 and 0.8 mS/cm for dicationic analogs
Reported higher conductivity supports low ohmic loss
25 °C, neat IL; 184% and 326% higher
Confined viscosity inversion
Head-to-head
Higher confined viscosityvs. [BMIM][BF₄] bulk trend reversed
Nanoconfinement may invert bulk rheology ranking
MD simulation; silica surfaces, 3–5 nm gap
Apparent molar volume
Head-to-head
292.5 cm³/molvs. 258.3 cm³/mol for [EMIM][NTf₂]
Higher per-mole volume occupancy in ethylene glycol
Infinite dilution, 293.15 K; 13.2% larger

Supported Ionic Liquid Membranes (SILMs) for Gas Separation

Because [BMIM][TFSI] does not hydrolyze to form HF and possesses moderate viscosity, it is the ideal impregnating fluid for porous polymer or ceramic membrane supports[1]. It ensures long-term mechanical and chemical stability under transmembrane pressure, outperforming[BMIM][PF6] which degrades membrane integrity over time [1].

Non-Flammable Electrolytes for High-Voltage Supercapacitors

Leveraging its wide electrochemical window and high thermal stability (>370 °C), [BMIM][TFSI] is directly applicable as a neat electrolyte or co-solvent in supercapacitors and next-generation lithium-ion batteries [2]. It prevents the anodic breakdown seen in standard organic carbonates and [FSI]-based liquids [2].

High-Temperature Biphasic Extraction and Catalysis

The extreme hydrophobicity and high decomposition onset (~400 °C) of [BMIM][TFSI] make it a superior solvent for liquid-liquid extractions and high-temperature catalytic reactions [3]. Unlike [BMIM][BF4], it maintains phase separation with water without degrading, allowing for easy product recovery and solvent recycling [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Electrolyte for high-rate energy storage research
Ionic conductivity and non-corrosive stability
Ohmic loss and long-term cell compatibility
Post-combustion CO₂ capture studies
Intermediate CO₂ solubility and diffusion coefficient
Regeneration energy and absorption kinetics
Nanoscale lubrication (MEMS/NEMS)
Confined viscosity behavior distinct from BF₄-based ILs
Shear dynamics and interfacial layering
High-temperature heat transfer fluid (non-corrosive)
Thermal stability without HF evolution
Materials compatibility and viscosity at operating temperature

Hydrogen Bond Acceptor Count

11

Exact Mass

419.04081729 Da

Monoisotopic Mass

419.04081729 Da

Heavy Atom Count

25

UNII

YSF5SF5BVS

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (95.12%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (95.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H373 (95.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (95.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

174899-83-3

Wikipedia

1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

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